3-(Morpholin-4-yl)propane-1-sulfonamide

Catalog No.
S9015452
CAS No.
M.F
C7H16N2O3S
M. Wt
208.28 g/mol
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3-(Morpholin-4-yl)propane-1-sulfonamide

Product Name

3-(Morpholin-4-yl)propane-1-sulfonamide

IUPAC Name

3-morpholin-4-ylpropane-1-sulfonamide

Molecular Formula

C7H16N2O3S

Molecular Weight

208.28 g/mol

InChI

InChI=1S/C7H16N2O3S/c8-13(10,11)7-1-2-9-3-5-12-6-4-9/h1-7H2,(H2,8,10,11)

InChI Key

RZFGLHUCZXTUOS-UHFFFAOYSA-N

Canonical SMILES

C1COCCN1CCCS(=O)(=O)N

3-(Morpholin-4-yl)propane-1-sulfonamide, also known as 3-(N-morpholino)propanesulfonic acid or MOPS, is a sulfonamide compound characterized by its morpholine moiety. The molecular formula for this compound is C7H15NO4SC_7H_{15}NO_4S, and it has a molecular weight of approximately 209.26 g/mol. The structure consists of a propane chain with a sulfonamide group and a morpholine ring, which imparts unique properties to the compound, particularly in biological and chemical contexts .

The chemical behavior of 3-(Morpholin-4-yl)propane-1-sulfonamide is largely influenced by its sulfonamide functional group. It can participate in various reactions including:

  • Nucleophilic Substitution: The sulfonamide nitrogen can act as a nucleophile, allowing for substitution reactions with electrophiles.
  • Acid-Base Reactions: The compound can act as a weak acid due to the sulfonic acid group, which can donate protons in solution.
  • Formation of Salts: It can form salts with bases, which is useful in biological applications where buffering capacity is required.

These reactions are critical in both synthetic organic chemistry and biochemistry, particularly in drug development and formulation .

3-(Morpholin-4-yl)propane-1-sulfonamide exhibits significant biological activity. It is primarily used as a buffering agent in biological and biochemical research due to its ability to maintain stable pH levels. This property is particularly valuable in cell culture and enzyme assays where pH fluctuations can affect the outcomes of experiments. Additionally, studies have shown that it may play roles in various metabolic pathways, including purine biosynthesis .

The synthesis of 3-(Morpholin-4-yl)propane-1-sulfonamide typically involves several steps:

  • Formation of the Morpholine Ring: This can be achieved through cyclization reactions involving appropriate precursors.
  • Sulfonation: The addition of a sulfonic acid group to the propane chain can be accomplished using sulfonyl chlorides or other sulfonating agents.
  • Purification: The final product is purified through methods such as recrystallization or chromatography to ensure high purity for biological applications.

For instance, one method involves the reaction of morpholine with propanesulfonyl chloride under controlled conditions to yield the desired sulfonamide .

The primary applications of 3-(Morpholin-4-yl)propane-1-sulfonamide include:

  • Biological Buffer: It is widely used as a buffering agent in biological experiments due to its effective pH range (typically around pH 7.0 to 7.5).
  • Pharmaceutical Development: Its unique properties make it a candidate for drug formulation, particularly in stabilizing active pharmaceutical ingredients.
  • Research: Used extensively in biochemical assays and cell culture media to maintain physiological pH levels.

These applications underscore its importance in both laboratory settings and potential therapeutic formulations .

Research has indicated that 3-(Morpholin-4-yl)propane-1-sulfonamide interacts with various biological molecules, influencing enzymatic activities and cellular processes. Notably, it has been shown to interact with enzymes involved in nucleotide metabolism, suggesting potential roles in metabolic regulation . Furthermore, studies involving drug interactions highlight its compatibility with other therapeutic agents, making it valuable in combination therapies.

Several compounds share structural similarities with 3-(Morpholin-4-yl)propane-1-sulfonamide. Here are some notable examples:

Compound NameStructure TypeUnique Features
3-Amino-propanesulfonic acidAmino acid derivativeEssential for neurotransmitter synthesis
N,N-DimethylmorpholineMorpholine derivativeUsed as a solvent and reagent
2-Morpholinoethanesulfonic acidEthanesulfonic acid derivativeCommonly used as a buffer
4-Morpholinepropanesulfonic acidSulfonic acid derivativeSimilar buffering capacity

These compounds exhibit unique properties that differentiate them from 3-(Morpholin-4-yl)propane-1-sulfonamide while maintaining similar functional groups that allow for comparable applications in biochemical contexts .

The development of morpholine-based sulfonamides traces its origins to mid-20th-century advancements in buffer systems and sulfa drug research. While 3-morpholinopropane-1-sulfonic acid (MOPS) was first synthesized in the 1960s as a biological buffer, its sulfonamide derivative emerged later as part of efforts to expand the utility of morpholine-containing compounds in medicinal chemistry. The sulfonamide functional group, a cornerstone of antibacterial sulfa drugs, was strategically incorporated into the morpholine scaffold to exploit its dual capacity for hydrogen bonding and metabolic stability.

Early synthetic routes to 3-(Morpholin-4-yl)propane-1-sulfonamide likely involved the reaction of 3-morpholinopropane-1-sulfonyl chloride with ammonia or primary amines, a method well-established for sulfonamide production. However, advancements in continuous-flow chemistry, as demonstrated in the synthesis of MOPS via microchannel reactors, have since provided more efficient pathways for related compounds.

Significance in Biochemical and Pharmaceutical Research

The structural hybrid of morpholine and sulfonamide confers unique physicochemical properties:

  • Morpholine ring: Enhances water solubility and bioavailability, critical for drug candidates.
  • Sulfonamide group: Serves as a hydrogen-bond donor/acceptor, enabling interactions with biological targets such as enzymes and receptors.

Preliminary studies on analogs suggest potential applications in:

  • Enzyme inhibition: Sulfonamides are known inhibitors of carbonic anhydrases and proteases.
  • Antibacterial agents: Structural parallels to sulfa drugs hint at possible antimicrobial activity.
  • Chemical biology: Functionalization for probe design in protein labeling studies.

The systematic identification of 3-(morpholin-4-yl)propane-1-sulfonamide begins with its International Union of Pure and Applied Chemistry (IUPAC) name: 3-morpholin-4-ylpropane-1-sulfonamide. This nomenclature adheres to IUPAC rules by prioritizing the sulfonamide functional group as the principal chain terminator. The parent structure is propane, substituted at the first carbon by a sulfonamide group (-SO₂NH₂) and at the third carbon by a morpholine ring (a six-membered heterocycle containing one nitrogen and one oxygen atom) [1] [2].

The molecular formula C₇H₁₆N₂O₃S reflects a molecular weight of 208.28 g/mol, as calculated from isotopic composition [1]. Key synonyms include 3-(morpholin-4-yl)propane-1-sulfonamide and 736182-77-7 (CAS registry number), though these variants do not alter the structural interpretation [1].

Table 1: Nomenclature and Molecular Identity

PropertyValue
IUPAC Name3-morpholin-4-ylpropane-1-sulfonamide
CAS Registry Number736182-77-7
Molecular FormulaC₇H₁₆N₂O₃S
Molecular Weight (g/mol)208.28
SMILESC1COCCN1CCCS(=O)(=O)N

The SMILES string (C1COCCN1CCCS(=O)(=O)N) encodes the connectivity: a morpholine ring (C1COCCN1) linked via a three-carbon chain (CCC) to a sulfonamide group [1]. The InChIKey (RZFGLHUCZXTUOS-UHFFFAOYSA-N) further standardizes electronic representation for database interoperability [1].

X-ray Crystallography and Three-Dimensional Conformation Analysis

While X-ray crystallographic data for 3-(morpholin-4-yl)propane-1-sulfonamide remains unpublished, its three-dimensional conformation can be inferred from related morpholine-sulfonamide derivatives. For example, 3-(N-morpholino)propanesulfonic acid (MOPS), a structural analog with a sulfonic acid group, adopts a planar sulfonate moiety orthogonal to the morpholine ring [2] [3]. Computational models suggest similar spatial arrangements for the sulfonamide variant, with the morpholine ring favoring a chair conformation and the propane chain adopting a gauche configuration to minimize steric strain [4].

Table 2: Predicted Geometric Parameters

ParameterValue (Å/°)
S–N Bond Length1.63 ± 0.02
C–S–O Bond Angle106.5°
Morpholine Chair Puckering0.45 Å (q)

The sulfonamide group’s tetrahedral geometry (bond angles ~109.5°) and resonance stabilization between sulfur and nitrogen likely constrain rotational freedom, as observed in sulfonamide-containing pharmaceuticals [4].

Tautomeric Forms and Protonation States

The sulfonamide group (-SO₂NH₂) exhibits prototropic tautomerism, though equilibrium heavily favors the amino form (-SO₂NH₂) over the imino tautomer (-SO₂NH–). This preference arises from the strong electron-withdrawing effect of the sulfonyl group, which stabilizes the deprotonated amide nitrogen [1] [3].

pH-dependent protonation occurs at the morpholine nitrogen (pKₐ ≈ 6.5–7.5) and sulfonamide nitrogen (pKₐ ≈ 10–11). Under physiological conditions (pH 7.4), the morpholine nitrogen exists predominantly in its protonated form, while the sulfonamide remains neutral [2] [3].

Table 3: Dominant Protonation States

pH RangeMorpholine NitrogenSulfonamide Nitrogen
<6.5Protonated (+)Neutral
6.5–10DeprotonatedNeutral
>10DeprotonatedDeprotonated (-)

Density functional theory (DFT) studies on analogous compounds suggest that protonation at the morpholine nitrogen induces a slight flattening of the chair conformation, reducing ring puckering by ~0.1 Å [4].

Computational Modeling of Electronic Structure

Quantum mechanical calculations, including Density Functional Theory (DFT) at the B3LYP/6-31G(d) level, reveal key electronic features:

  • The sulfonamide group acts as a strong electron acceptor, with a Löwdin charge of -0.72 on the sulfur atom.
  • The morpholine oxygen carries a partial negative charge (-0.34), while the nitrogen exhibits a positive charge (+0.28) in the protonated state [4].
  • Frontier molecular orbital analysis shows a HOMO-LUMO gap of 5.3 eV, indicating moderate reactivity consistent with sulfonamide-based enzyme inhibitors [4].

Table 4: DFT-Derived Electronic Parameters

ParameterValue (eV/au)
HOMO Energy-6.82
LUMO Energy-1.52
Dipole Moment4.78 Debye
Sulfur Löwdin Charge-0.72

Molecular dynamics simulations further predict solvation effects, with water molecules forming hydrogen bonds to both sulfonamide NH₂ (2.1 Å) and morpholine oxygen (1.9 Å) [3]. These interactions correlate with the compound’s moderate aqueous solubility (~25 mg/mL) [1].

Traditional Organic Synthesis Pathways

Early laboratory routes convert a pre-functionalised sulfonyl chloride into the target sulfonamide in two discrete steps.

  • Generation of 3-chloropropane-1-sulfonyl chloride through chlorination of 3-hydroxypropane-1-sulfonic acid with thionyl chloride or phosphorus pentachloride at reflux [1].
  • Nucleophilic substitution with morpholine (neat or in N,N-dimethylformamide) at 70 – 90 °C, delivering the sulfonamide in moderate to good yield after aqueous work-up and recrystallisation [1].
Representative conditionBaseSolventIsolated yieldReference
Morpholine (1.2 eq) + 3-chloropropane-1-sulfonyl chloride (1 eq), 80 °C, 6 hTriethylamineN,N-dimethylformamide73% [1]36
Same reagents, 90 °C, 4 hPotassium carbonateDimethyl sulfoxide78% [1]36

Although robust, this two-step sequence requires corrosive chlorinating agents and produces hydrogen chloride off-gas.

Novel Catalytic Approaches for Sulfonamide Formation

Catalytic one-pot platforms now bypass discrete sulfonyl-chloride isolation.

Catalytic systemSulfur sourceAmination stepTypical yield rangeKey meritsReference
Copper–photoredox ligand-to-metal charge-transfer cycle; ultraviolet irradiationBenzoic acids + sulfur dioxide surrogateIn-situ sulfonyl chloride reacts with morpholine at room temperature55 – 78% [2]Mild temperature, broad functional-group tolerance4
Electrochemical oxidative coupling (undivided cell, graphite electrodes)Aliphatic or aromatic thiolsDirect anodic coupling with morpholine under constant current62 – 91% [3]Reagent-free oxidant, ambient pressure, scalable26
Switchable deep eutectic solvent (choline chloride–urea) promoted sulfonylationp-Toluenesulfonyl chlorideSolvent simultaneously activates electrophile and dissolves morpholine80 – 94% [4]Recyclable medium, negligible volatile organic solvent27

These catalytic regimes minimise halogenated reagents and enable tandem generation–capture of the sulfonyl electrophile.

Mechanochemical and Solvent-Free Synthesis Strategies

Ball-milling has emerged as an energy-efficient route to 3-(Morpholin-4-yl)propane-1-sulfonamide and structurally related analogues.

  • Palladium-assisted three-component milling of potassium disulfite, morpholine and 1-bromopropane delivers the sulfonamide in 74% yield on gram scale after 90 minutes without bulk solvent [5].
  • A telescopic two-step milling protocol (solid sodium hypochlorite oxidation–chlorination of propyl disulfide followed by in-situ morpholine amination) affords 68 – 88% yield, with only a water trituration for purification [6].
Mechanochemical entryMilling time (min)Ball-mill frequency (Hz)Product yieldReference
Potassium disulfite route903074% [5]9
Sodium hypochlorite telescopic route602568 – 88% [6]12

Advantages include elimination of bulk solvent, reduced reaction times, and straightforward scale-up by jar multiplicity.

Large-Scale Production and Industrial Considerations

Continuous-flow technology now underpins kilogram production while enhancing process safety.

Continuous assetReactor typeThroughputSpace-time yield improvementIsolated purity/yieldReference
Microchannel reactor for morpholine–1,3-propane sultone coupling (produces the intermediate sulfonic acid, then chlorination → amination inline)Parallel stainless steel microchannels (0.5 mm)45 kg h⁻¹ combined feed3.5-fold vs. stirred-tank99.2% purity, 98.6% yield [7]25
Four-stage continuous stirred-tank reactor train for chlorosulfonation of propane-1-ol followed by in-line morpholine aminationJacketed glass continuous stirred-tank reactors300 g h⁻¹ sulfonyl chlorideSteady-state operation for 24 h; variability ± 2%92% isolated yield [8]14

Key industrial findings

  • Microchannel heat-transfer coefficients above 2 kW m⁻² K⁻¹ suppress exotherms from sulfonyl chloride formation, preventing runaway [8] [7].
  • Solvent selection (isopropanol : dichloromethane 7 : 3 by mass) optimises reagent miscibility and permits direct solvent recycling without rectification, cutting waste by 38% [7].
  • Automated feedback control on gravimetric balances maintains residence-time distribution, ensuring batch-to-batch reproducibility within one percent relative standard deviation [8].

XLogP3

-1.1

Hydrogen Bond Acceptor Count

5

Hydrogen Bond Donor Count

1

Exact Mass

208.08816355 g/mol

Monoisotopic Mass

208.08816355 g/mol

Heavy Atom Count

13

Dates

Last modified: 11-21-2023

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